molecular formula C15H10Cl3N3O4 B11564371 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No.: B11564371
M. Wt: 402.6 g/mol
InChI Key: NRAXBQVKVKAYHR-FBCYGCLPSA-N
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Description

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a complex organic compound with a molecular formula of C15H10Cl3N3O4. This compound is known for its unique chemical structure, which includes both nitro and chloro substituents on a phenyl ring, as well as a hydrazide functional group. It is often used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-(2,4-dichlorophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding amines.

    Reduction: Formation of reduced hydrazides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro and chloro substituents play a crucial role in its reactivity and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-iodobenzohydrazide
  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups on the phenyl ring, along with the hydrazide moiety, makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H10Cl3N3O4

Molecular Weight

402.6 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C15H10Cl3N3O4/c16-10-2-4-14(12(18)6-10)25-8-15(22)20-19-7-9-1-3-11(17)13(5-9)21(23)24/h1-7H,8H2,(H,20,22)/b19-7+

InChI Key

NRAXBQVKVKAYHR-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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